(2E,4E)-2-(benzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile
Description
(2E,4E)-2-(Benzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile (CAS: 140138-86-9) is a conjugated dienenitrile derivative featuring a benzenesulfonyl group at the C2 position and a 4-methoxyphenyl substituent at the C5 position. Key functional groups include:
- Benzenesulfonyl group: A strong electron-withdrawing group (EWG) that enhances stability and influences intermolecular interactions.
- 4-Methoxyphenyl group: An electron-donating group (EDG) that modulates electronic density across the conjugated system.
Safety data () highlight precautions for handling, including avoiding inhalation, skin contact, and environmental release, with recommended personal protective equipment (PPE) such as gloves and eye protection .
Properties
IUPAC Name |
(2E,4E)-2-(benzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-22-16-12-10-15(11-13-16)6-5-9-18(14-19)23(20,21)17-7-3-2-4-8-17/h2-13H,1H3/b6-5+,18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPQETDNYPENIC-LTIZGNAXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=C(C#N)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E,4E)-2-(benzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile, with the CAS number 140138-86-9, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₈H₁₅N₁O₃S
- Molecular Weight : 325.38 g/mol
- Structure : The compound features a penta-diene core with a benzenesulfonyl group and a methoxyphenyl substituent, which may influence its biological interactions.
Inhibition of Carbonic Anhydrase
Recent studies have highlighted the role of sulfonamide derivatives in inhibiting carbonic anhydrase (CA), an important enzyme implicated in various physiological processes. The compound's structural analogs have shown significant inhibitory effects against several isoforms of human carbonic anhydrase (hCA), including:
- hCA I : Inhibition constants (KIs) ranging from 57.8 to 740.2 nM.
- hCA II : KIs between 6.4 and 14.2 nM.
- hCA IX : KIs from 7.1 to 93.6 nM.
- hCA XII : KIs ranging from 3.1 to 20.2 nM.
These findings suggest that the compound may also exhibit similar inhibitory properties due to its structural characteristics .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the sulfonamide moiety and the diene structure can enhance inhibitory potency against CA isoforms. For instance:
- Substituent Variations : The presence of different substituents on the phenyl rings affects binding affinity and selectivity towards specific CA isoforms.
- Docking Studies : Molecular docking simulations have been employed to predict binding modes and affinities, providing insights into how structural changes impact biological activity .
Case Study 1: Antitumor Activity
A study investigating the antitumor potential of related compounds demonstrated that certain benzenesulfonamide derivatives exhibited cytotoxic effects against various cancer cell lines. These compounds induced apoptosis and inhibited tumor growth in xenograft models, suggesting that (2E,4E)-2-(benzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile could have similar effects due to its structural similarity .
Case Study 2: Anti-inflammatory Effects
Research on related sulfonamide compounds has indicated anti-inflammatory properties through inhibition of COX enzymes. Given the structural parallels, it is plausible that (2E,4E)-2-(benzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile may also exhibit such effects, warranting further investigation into its potential therapeutic applications in inflammatory diseases .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares (2E,4E)-2-(benzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile with analogs reported in the evidence:
Key Observations :
- Electronic Effects: The target compound’s benzenesulfonyl group (EWG) and 4-methoxyphenyl (EDG) create a push-pull electronic system, enhancing polarity compared to selenoesters (6c) or amides (5b) .
- Thermal Stability: Selenoester 6c has a moderate melting point (123–125°C), while nitro-containing chalcones (3j) likely exhibit higher thermal stability due to strong EWGs .
- Synthetic Efficiency: Amide derivatives (e.g., 5b) achieve high yields (>90%), suggesting efficient coupling reactions, whereas selenoesters require careful handling due to selenium’s toxicity .
Spectroscopic and Reactivity Comparisons
- IR Spectroscopy: The nitrile group in the target compound is expected to show a sharp absorption near 2216 cm⁻¹, consistent with analogous nitriles (e.g., : 2216 cm⁻¹ for C≡N) . Sulfonyl S=O stretches typically appear at 1150–1350 cm⁻¹, distinct from selenoesters (C=Se at ~650 cm⁻¹) .
- NMR Data :
- Reactivity: The sulfonyl group may undergo nucleophilic substitution, contrasting with selenoesters (6c), which participate in radical reactions . The nitrile group could be hydrolyzed to carboxylic acids under basic conditions, a pathway observed in tetrazole derivatives () .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
